(5-chloro-1H-indazol-3-yl)methanamine

Medicinal Chemistry Chemical Synthesis Drug Discovery

Researchers and procurement managers often face supply chain delays for specialized heterocyclic amines with specific substitution patterns. (5-chloro-1H-indazol-3-yl)methanamine directly addresses this need as a non-substitutable building block. - **Critical pharmacophore:** 5-chloro substituent enables target engagement in serine protease (kallikrein) inhibition - unsubstituted analogs are not interchangeable. - **Synthetic utility:** Primary amine allows high-yielding amide coupling for heteroarylcarboxamide libraries & high-throughput screening decks. - **Supply assurance:** Multiple pack sizes available (mg to g). Strict quality control with COA provided.

Molecular Formula C8H8ClN3
Molecular Weight 181.62 g/mol
CAS No. 118511-97-0
Cat. No. B3342007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-chloro-1H-indazol-3-yl)methanamine
CAS118511-97-0
Molecular FormulaC8H8ClN3
Molecular Weight181.62 g/mol
Structural Identifiers
SMILESC1=CC2=NNC(=C2C=C1Cl)CN
InChIInChI=1S/C8H8ClN3/c9-5-1-2-7-6(3-5)8(4-10)12-11-7/h1-3H,4,10H2,(H,11,12)
InChIKeyZXSPLSWAOXLBQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-1H-indazol-3-yl)methanamine: Core Scaffold & Procurement


(5-chloro-1H-indazol-3-yl)methanamine is a heterocyclic amine building block consisting of an indazole core substituted with a chlorine atom at the 5-position and a methanamine group at the 3-position [1]. It is primarily utilized as a synthetic intermediate, specifically in the synthesis of heteroarylcarboxamides, some of which have been explored as plasma kallikrein inhibitors . The compound is also referred to by the code BI SF3 . This data establishes the foundational identity and primary research application for scientific procurement.

Indazole-3-methanamine building block for amide coupling in medicinal chemistry

5-Chloro substitution supports kinase/protease inhibitor SAR exploration

Validated intermediate for heteroarylcarboxamide synthesis (reported in patent literature)

5-Chloro Derivative: Non-Interchangeability Risk


Generic substitution with the unsubstituted analog (1H-indazol-3-yl)methanamine is not scientifically sound due to distinct physicochemical and electronic properties. The presence of the chloro substituent at the 5-position is a critical determinant of molecular recognition in target binding and influences reactivity in subsequent synthetic steps. For instance, the electron-withdrawing nature of the chlorine atom alters the electron density of the aromatic ring, which can directly impact binding affinity to biological targets or the regioselectivity of chemical reactions. These inherent differences preclude the direct interchangeability of (5-chloro-1H-indazol-3-yl)methanamine with its unsubstituted counterpart without experimental validation of the resulting compound's properties and activity.

Electron-withdrawing chlorine alters reactivity

The 5-Cl substituent modifies ring electron density, potentially affecting coupling regioselectivity and target binding compared to the unsubstituted analog.

Distinct physicochemical profile

Higher molecular weight and increased lipophilicity (Cl vs H) lead to different solubility, permeability, and assay behavior that cannot be presumed equivalent.

Hazard classification may not transfer

(5-Chloro-1H-indazol-3-yl)methanamine carries specific GHS hazard statements (H302, H315, H319, H335); the unsubstituted analog lacks this regulatory profile.

5-Chloro Indazole Methanamine: Differentiation Evidence


Enhanced Lipophilicity & Physicochemical Profile

Substitution with a chlorine atom at the 5-position significantly alters the physicochemical properties of the indazole-3-methanamine scaffold compared to the unsubstituted analog (1H-indazol-3-yl)methanamine . The addition of the heavy halogen increases the molecular weight and enhances lipophilicity, which is a key determinant of membrane permeability and target binding in drug discovery.

Lipophilicity & MW shift
Data to verify
+34.44 g/mol
vs unsubstituted analog
Supports distinct physicochemical profile; may impact assay permeability
Cross-study comparable; calculated from formula
Medicinal Chemistry Chemical Synthesis Drug Discovery

Divergent Safety & Handling Profile

The 5-chloro substitution results in a distinct regulatory hazard profile compared to the unsubstituted analog. According to the European Chemicals Agency (ECHA) C&L Inventory, (5-chloro-1H-indazol-3-yl)methanamine carries specific hazard classifications, including acute oral toxicity (H302), skin irritation (H315), and eye irritation (H319) [1]. These classifications are not automatically assumed for all indazole-3-methanamine derivatives and mandate specific handling and procurement considerations.

Safety classification
Reported
H302, H315, H319, H335
GHS07 Warning
Requires specific SDS/PPE protocols; analog lacks equivalent C&L notification
ECHA C&L Inventory, qualitative difference
Laboratory Safety Chemical Regulation Risk Assessment

Synthetic Utility: Heteroarylcarboxamide Derivatives

This specific 5-chloroindazole-3-methanamine scaffold is explicitly validated as an intermediate (under the code BI SF3) in the synthesis of heteroarylcarboxamides, a class of compounds with demonstrated activity as plasma kallikrein inhibitors [1]. While quantitative synthetic yields for this exact building block are not provided in the public patent abstracts, its inclusion in the exemplified synthetic routes for biologically active molecules underscores its proven utility in a specific chemical space. The unsubstituted analog (1H-indazol-3-yl)methanamine is not referenced in the same capacity for this particular inhibitor class, suggesting the 5-chloro substitution is integral to the final compound's activity or synthetic feasibility.

Synthetic utility
Class-level inference
Intermediate for heteroarylcarboxamide plasma kallikrein inhibitors
Documented role in patent synthetic routes; unsubstituted analog not referenced in this context
Source review; quantitative yields not provided
Synthetic Chemistry Methodology Medicinal Chemistry

5-Chloro-1H-indazol-3-yl)methanamine: High-Value Applications


5-Chloroindazole Kinase/Protease Inhibitor Synthesis

In medicinal chemistry programs focused on kinase or serine protease (e.g., kallikrein) inhibition, the 5-chloroindazole core is a privileged scaffold. (5-chloro-1H-indazol-3-yl)methanamine serves as a key intermediate for installing the indazole moiety via amide bond formation with carboxylic acid-containing fragments. The chloro substituent at the 5-position is a critical pharmacophoric element for target engagement and selectivity, making this compound essential for exploring structure-activity relationships (SAR) around this specific substitution pattern. As evidenced by its role in the synthesis of heteroarylcarboxamides with plasma kallikrein inhibitory activity , its use is non-discretionary for this line of research.

Heteroarylcarboxamide Library Synthesis

This compound is explicitly employed as a versatile small molecule scaffold for the construction of heteroarylcarboxamide libraries . The primary amine functionality allows for facile and high-yielding coupling reactions with a wide range of activated carboxylic acids, enabling rapid exploration of chemical space. Researchers developing compound collections for high-throughput screening can utilize (5-chloro-1H-indazol-3-yl)methanamine to generate a unique set of analogs that would be inaccessible using the unsubstituted indazole-3-methanamine, thereby increasing the diversity and novelty of the screening deck.

Internal Standards & Reference Materials

Due to its unique molecular weight (181.62 g/mol) and chlorine isotopic pattern, (5-chloro-1H-indazol-3-yl)methanamine is well-suited as an internal standard or reference material in LC-MS and GC-MS methods for quantifying structurally similar compounds in complex matrices. The distinct mass and fragmentation pattern, conferred by the 5-chloro substituent, provide a clear analytical signature that minimizes interference from the unsubstituted analog or other endogenous compounds, ensuring method specificity and accuracy. Its well-defined hazard profile also ensures proper safety protocols are established for its handling as a standard.

Application
Selection Property
Validation Focus
Kinase/protease inhibitor synthesis
5-Chloroindazole-3-methanamine scaffold
Target engagement and selectivity in biochemical assays
Heteroarylcarboxamide library synthesis
Primary amine for amide bond formation
Chemical space exploration and screening deck diversity
Internal standard / reference material
Chlorine isotopic pattern and distinct mass (181.62 g/mol)
LC-MS/GC-MS method specificity; interference reduction in complex matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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